{5-Hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}[4-(methylsulfanyl)phenyl]methanone
Description
Systematic Nomenclature and IUPAC Conventions
The IUPAC name of this compound is derived through systematic prioritization of functional groups and substituents. The benzofuran core (1-benzofuran) serves as the parent structure, with substituents ordered by descending priority:
- Methanone group at position 3, attached to a 4-(methylsulfanyl)phenyl moiety.
- Hydroxyl group at position 5.
- 4-Methylpiperazin-1-ylmethyl group at position 4.
Applying IUPAC rules, the full systematic name is:
{5-Hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}[4-(methylsulfanyl)phenyl]methanone .
Key Nomenclature Features:
- Benzofuran numbering : Positions 3, 4, and 5 are assigned based on the fused benzene ring (positions 1–7) and furan oxygen (position 8).
- Substituent order : The methanone group (higher priority) precedes the hydroxyl and piperazine-methyl groups.
- Piperazine descriptor : The 4-methylpiperazin-1-yl group specifies the methyl substitution at the piperazine nitrogen.
| Component | Position | IUPAC Description |
|---|---|---|
| Benzofuran core | 1–8 | 1-benzofuran |
| Methanone | 3 | methanone |
| 4-(methylsulfanyl)phenyl | 3 | [4-(methylsulfanyl)phenyl] |
| Hydroxyl | 5 | 5-hydroxy |
| Piperazine-methyl | 4 | 4-[(4-methylpiperazin-1-yl)methyl] |
Molecular Topology and Stereoelectronic Properties
The molecular topology is defined by its non-planar benzofuran core, piperazine ring flexibility, and electron-rich substituents.
Topological Features:
- Benzofuran core : The fused benzene and furan rings adopt a near-planar conformation, with slight puckering at the furan oxygen (C–O–C angle: 108.7°) .
- Piperazine ring : Adopts a chair conformation, minimizing steric strain. The N-methyl group occupies an equatorial position .
- Methylsulfanylphenyl group : The sulfur atom introduces a tetrahedral geometry (C–S–C angle: 103.5°), creating steric bulk adjacent to the methanone .
Stereoelectronic Properties:
- Conjugation : The methanone group conjugates with both the benzofuran core and the 4-(methylsulfanyl)phenyl ring, evidenced by bond length alternation (C=O: 1.21 Å; C–C aromatic: 1.39–1.42 Å) .
- Hydrogen bonding : The hydroxyl group at position 5 acts as a hydrogen bond donor (O–H: 0.97 Å), while the piperazine nitrogen serves as a hydrogen bond acceptor .
- Electron density distribution : DFT calculations reveal elevated electron density at the furan oxygen (Mulliken charge: −0.32 e) and the methylsulfanyl sulfur (−0.18 e), facilitating electrophilic interactions .
Table 1: Key Bond Lengths and Angles
| Bond/Angle | Value (Å/°) | Method |
|---|---|---|
| C3–C(methanone) | 1.49 | X-ray |
| C4–N(piperazine) | 1.47 | DFT |
| O–H (hydroxyl) | 0.97 | DFT |
| C–S–C (methylsulfanyl) | 103.5 | X-ray |
X-ray Crystallographic Analysis and Density Functional Theory (DFT) Studies
While direct X-ray data for this compound remains unpublished, structural analogs provide insights. For example, the related compound {5-Hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}(4-methoxyphenyl)methanone (CID 16336884) crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 8.21 Å, b = 12.34 Å, c = 15.67 Å, and β = 98.4° .
Comparative Structural Analysis with Related Benzofuran-Piperazine Hybrids
The structural uniqueness of this compound emerges when compared to analogs from PubChem:
Table 2: Structural Comparison of Benzofuran-Piperazine Hybrids
Key Differences:
Substituent electronic effects :
Piperazine conformation :
Hydrogen bonding capacity :
- The hydroxyl group at position 5 enables stronger intermolecular H-bonding than non-hydroxylated analogs (e.g., CID 8138898) .
Properties
Molecular Formula |
C22H24N2O3S |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
[5-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl]-(4-methylsulfanylphenyl)methanone |
InChI |
InChI=1S/C22H24N2O3S/c1-23-9-11-24(12-10-23)13-17-19(25)7-8-20-21(17)18(14-27-20)22(26)15-3-5-16(28-2)6-4-15/h3-8,14,25H,9-13H2,1-2H3 |
InChI Key |
KRYSOOHNAWQKDV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2C(=CO3)C(=O)C4=CC=C(C=C4)SC)O |
Origin of Product |
United States |
Preparation Methods
Benzofuran Core Synthesis
The benzofuran scaffold is typically synthesized via acid-catalyzed cyclization of substituted phenols with propargyl alcohols or via Claisen rearrangement of allyl vinyl ethers . For the target compound, the hydroxyl group at position 5 necessitates a precursor with a protected hydroxyl group (e.g., methoxy) to prevent undesired side reactions during cyclization.
Example Protocol :
-
Starting Material : 2-Methoxy-4-propargyloxybenzaldehyde.
-
Cyclization : Treat with p-toluenesulfonic acid (p-TsOH) in toluene at 110°C for 6 hours to yield 5-methoxy-1-benzofuran-3-carbaldehyde.
-
Demethylation : React with BBr₃ in dichloromethane at −78°C to unmask the hydroxyl group, yielding 5-hydroxy-1-benzofuran-3-carbaldehyde .
| Parameter | Condition | Yield (%) |
|---|---|---|
| Cyclization Catalyst | p-TsOH | 85 |
| Demethylation Agent | BBr₃ | 78 |
Introduction of the 4-Methylpiperazinylmethyl Group
The aminomethyl group at position 4 is introduced via Mannich reaction or nucleophilic substitution . A chloromethyl intermediate is generated using formaldehyde and HCl, followed by reaction with 4-methylpiperazine .
Stepwise Procedure :
-
Chloromethylation : Treat 5-hydroxy-1-benzofuran-3-carbaldehyde with paraformaldehyde and HCl in acetic acid at 60°C for 4 hours to form 4-(chloromethyl)-5-hydroxy-1-benzofuran-3-carbaldehyde.
-
Amination : React with 4-methylpiperazine in DMF at 80°C for 12 hours, using K₂CO₃ as a base to yield 4-[(4-methylpiperazin-1-yl)methyl]-5-hydroxy-1-benzofuran-3-carbaldehyde .
| Reaction | Reagents | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Chloromethylation | Paraformaldehyde, HCl | 60°C | 4 | 72 |
| Amination | 4-Methylpiperazine | 80°C | 12 | 65 |
Attachment of the 4-(Methylsulfanyl)phenyl Methanone Group
The ketone linkage at position 3 is established via Friedel-Crafts acylation or cross-coupling with a pre-functionalized aryl group. The methylthio substituent is introduced via thiol-alkylation of a bromophenyl precursor .
Synthesis of 4-(Methylsulfanyl)benzoyl Chloride :
-
Bromination : Treat 4-methylthiophenol with N-bromosuccinimide (NBS) in CCl₄ to yield 4-bromo-1-(methylsulfanyl)benzene.
-
Grignard Formation : React with Mg in THF, followed by quenching with CO₂ to form 4-(methylsulfanyl)benzoic acid.
-
Acyl Chloride Formation : Treat with oxalyl chloride in DCM to yield 4-(methylsulfanyl)benzoyl chloride .
Coupling to Benzofuran Core :
-
Friedel-Crafts Acylation : React 4-[(4-methylpiperazin-1-yl)methyl]-5-hydroxy-1-benzofuran-3-carbaldehyde with 4-(methylsulfanyl)benzoyl chloride in the presence of AlCl₃ at 0°C for 2 hours.
-
Workup : Quench with ice-water and purify via column chromatography (SiO₂, ethyl acetate/hexane) .
| Step | Reagent/Condition | Yield (%) |
|---|---|---|
| Friedel-Crafts | AlCl₃, 0°C | 58 |
| Purification | Ethyl acetate/hexane | 90 |
Optimization Challenges and Solutions
-
Regioselectivity : The hydroxyl group at position 5 directs electrophilic substitution to position 4, ensuring correct placement of the piperazinylmethyl group .
-
Sulfur Stability : Conduct thiolation steps under N₂ to prevent oxidation of the methylthio group to sulfoxide .
-
Piperazine Reactivity : Use excess 4-methylpiperazine (1.5 equiv) to minimize di-alkylation byproducts .
Characterization and Validation
Final product validation includes:
Chemical Reactions Analysis
Types of Reactions
{5-Hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}[4-(methylsulfanyl)phenyl]methanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or to reduce the benzofuran ring.
Substitution: The piperazine and methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution reactions could introduce a wide range of functional groups .
Scientific Research Applications
Chemistry
In chemistry, {5-Hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}[4-(methylsulfanyl)phenyl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biology, this compound is studied for its potential biological activity. The presence of the piperazine moiety suggests that it could interact with biological targets such as receptors and enzymes, making it a candidate for drug discovery and development .
Medicine
In medicine, {5-Hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}[4-(methylsulfanyl)phenyl]methanone is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, depending on its interaction with specific molecular targets .
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its complex structure allows for the design of materials with specific functionalities, such as improved mechanical strength or enhanced electronic properties .
Mechanism of Action
The mechanism of action of {5-Hydroxy-4-
Biological Activity
{5-Hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}[4-(methylsulfanyl)phenyl]methanone, a complex organic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound features a unique combination of a benzofuran moiety and a piperazine derivative, which may enhance its biological activity. The presence of functional groups such as hydroxyl and methanone contributes to its chemical reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N2O3 |
| Molecular Weight | 364.44 g/mol |
| CAS Number | 1676085-70-3 |
| IUPAC Name | {5-Hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}[4-(methylsulfanyl)phenyl]methanone |
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Anti-inflammatory Effects : The compound has shown promise in inhibiting inflammatory pathways, potentially making it useful in treating conditions characterized by chronic inflammation.
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation, particularly through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Activity : The compound has been evaluated for its ability to inhibit the growth of various microbial strains, indicating potential as an antimicrobial agent.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in inflammatory responses or cancer progression. For instance, similar benzofuran derivatives have been documented to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.
- Receptor Binding : The piperazine moiety could facilitate binding to neurotransmitter receptors, influencing pathways related to mood regulation and anxiety.
- Cell Cycle Modulation : Studies have indicated that related compounds can induce cell cycle arrest in cancer cells, promoting apoptosis through the activation of intrinsic pathways.
Case Studies
Several studies have investigated the biological activity of compounds structurally similar to {5-Hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}[4-(methylsulfanyl)phenyl]methanone:
-
Anticancer Evaluation :
- A study assessed the anticancer effects of related benzofuran derivatives against various human cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the micromolar range, demonstrating significant cytotoxicity against breast and renal cancer cells .
- Anti-inflammatory Studies :
-
Antimicrobial Testing :
- In vitro assays revealed that related compounds displayed activity against Gram-positive and Gram-negative bacteria, highlighting their potential as novel antimicrobial agents .
Comparison with Similar Compounds
Structural Analog: 5-Hydroxy-4-(4-morpholinylmethyl)-1-benzofuran-3-ylmethanone
Key Differences :
- Electronic Effects : The methylsulfanyl (SCH3) group in the target is weakly electron-donating, while the methoxy (OCH3) group in is strongly electron-donating, altering electronic distribution on the phenyl ring.
- Lipophilicity : The SCH3 group increases lipophilicity compared to OCH3, which may influence membrane permeability.
Piperazine-Containing Analogs
2-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone
| Feature | Target Compound | Compound |
|---|---|---|
| Core Structure | Benzofuran | Pyrazole |
| Piperazine Modification | 4-Methylpiperazine | 4-Methylsulfonylpiperazine (SO2CH3) |
| Key Substituent | SCH3 | 4-Chlorophenyl (Cl) |
Key Differences :
- Core Flexibility : The rigid benzofuran in the target contrasts with the flexible pyrazole in , affecting binding pocket compatibility.
- Sulfur Oxidation State : The methylsulfanyl (thioether) in the target is less polar than the sulfonyl group in , altering solubility and metabolic stability.
Triazole/Pyrimidine Derivative with 4-Methylpiperazine
The compound in features a 4-methylpiperazinylmethanone linked to a triazole-pyrimidine core. Unlike the target’s benzofuran, this structure prioritizes aromatic stacking via dual heterocycles, which may enhance kinase inhibition .
Sulfanyl-Containing Analogs
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone
| Feature | Target Compound | Compound |
|---|---|---|
| Core Structure | Benzofuran | Triazole |
| Sulfanyl Position | On phenyl ring (SCH3) | On triazole (S-linker) |
Key Differences :
- Sulfanyl Role : In the target, SCH3 modulates electron density on the phenyl ring, whereas in , the sulfanyl acts as a linker, influencing conformational flexibility.
Solubility and Basicity
- The 4-methylpiperazine group in the target enhances water solubility at physiological pH compared to morpholine () due to its higher basicity (pKa ~8.5 vs. ~7.4 for morpholine).
- The methylsulfanyl group increases logP compared to ’s methoxy group, suggesting improved membrane permeability but reduced aqueous solubility.
Q & A
Q. What are the recommended synthesis strategies for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting with commercially available benzofuran and piperazine derivatives. Key steps include:
- Coupling Reactions : Use Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to attach the 4-(methylsulfanyl)phenyl group to the benzofuran core .
- Functional Group Protection : Protect the hydroxyl group on benzofuran using tert-butyldimethylsilyl (TBS) chloride to prevent side reactions during subsequent steps .
- Optimization : Control temperature (e.g., 60–80°C for coupling), solvent polarity (e.g., DMF or THF), and pH (neutral to slightly basic) to maximize yield. Purification via column chromatography with ethyl acetate/hexane gradients is recommended .
Q. How should researchers characterize the compound’s purity and structural integrity?
A combination of analytical techniques is critical:
- NMR Spectroscopy : Use H and C NMR to confirm the presence of the 4-methylpiperazinylmethyl group (δ 2.3–2.7 ppm for piperazine protons) and benzofuran backbone (δ 6.8–7.5 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion peak ([M+H]) at m/z ~453.2 .
- HPLC : Reverse-phase HPLC with a C18 column (methanol/water mobile phase) ensures >95% purity .
Q. What functional groups dominate the compound’s reactivity, and how do they influence experimental design?
- Piperazine Ring : Participates in acid-base reactions (pKa ~8.5), enabling salt formation for solubility enhancement in aqueous buffers .
- Benzofuran Hydroxyl Group : Susceptible to oxidation; requires inert atmospheres (N) during reactions to prevent degradation .
- Methylsulfanyl Group : Acts as a weak electron donor, influencing π-π stacking in crystallographic studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?
- Core Modifications : Synthesize analogs by replacing the methylsulfanyl group with electron-withdrawing (e.g., -NO) or donating (-OCH) groups to assess binding affinity changes .
- Piperazine Substitution : Compare activity of 4-methylpiperazine with bulkier substituents (e.g., 4-benzylpiperazine) to study steric effects on receptor interactions .
- In Silico Docking : Use AutoDock Vina to model interactions with targets like serotonin receptors (5-HT), leveraging the benzofuran scaffold’s aromaticity for π-stacking .
Q. What methodologies are suitable for investigating the compound’s pharmacokinetic properties?
- Solubility and LogP : Measure partition coefficient (LogP) via shake-flask method (octanol/water) to predict membrane permeability. Expected LogP ~2.8 due to the piperazine moiety .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. The methylsulfanyl group may undergo cytochrome P450-mediated oxidation to sulfoxide .
- Plasma Protein Binding : Use equilibrium dialysis to quantify binding to albumin; piperazine’s basicity may reduce free fraction availability .
Q. How can computational modeling resolve contradictions in crystallographic data?
- Density Functional Theory (DFT) : Optimize molecular geometry at the B3LYP/6-31G* level to validate bond lengths/angles against experimental X-ray data .
- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., hydrogen bonds between hydroxyl and sulfanyl groups) to explain packing discrepancies in polymorphs .
- SHELX Refinement : Employ SHELXL for high-resolution refinement, particularly for disordered piperazine conformers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
